2-Morpholino-2-(2-thienyl)acetonitrile
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Overview
Description
2-Morpholino-2-(2-thienyl)acetonitrile is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It is a heterocyclic compound that contains both a morpholine ring and a thiophene ring.
Preparation Methods
The synthesis of 2-Morpholino-2-(2-thienyl)acetonitrile typically involves the reaction of morpholine with 2-thiophenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-Morpholino-2-(2-thienyl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer, antiviral, and immunomodulatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(2-thienyl)acetonitrile involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to inhibit key enzymes involved in cell proliferation and survival. As an antiviral agent, it may interfere with viral replication by targeting viral enzymes or host cell factors. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Morpholino-2-(2-thienyl)acetonitrile can be compared with other similar compounds, such as:
2-Morpholino-2-(2-furyl)acetonitrile: This compound contains a furan ring instead of a thiophene ring.
2-Piperidino-2-(2-thienyl)acetonitrile: This compound contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the morpholine and thiophene rings, which confer specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
2-morpholin-4-yl-2-thiophen-2-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYGIVKIJXEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383963 |
Source
|
Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68415-08-7 |
Source
|
Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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